molecular formula C9H11ClN2O2 B1373643 3-Amino-6-methoxyindolin-2-one hydrochloride CAS No. 1268957-08-9

3-Amino-6-methoxyindolin-2-one hydrochloride

Cat. No. B1373643
M. Wt: 214.65 g/mol
InChI Key: GGYQJXWGRFYOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6-methoxyindolin-2-one hydrochloride” is an organic compound with the molecular formula C9H11ClN2O21. It has a molecular weight of 214.65 g/mol1. This compound is intended for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “3-Amino-6-methoxyindolin-2-one hydrochloride” from the web search results.



Molecular Structure Analysis

The molecular structure of “3-Amino-6-methoxyindolin-2-one hydrochloride” is represented by the formula C9H11ClN2O21. The InChI and SMILES strings, which are standard ways to represent the compound’s structure, were not found in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information about the chemical reactions involving “3-Amino-6-methoxyindolin-2-one hydrochloride” from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-6-methoxyindolin-2-one hydrochloride” include a molecular weight of 214.65 g/mol1. Other specific properties such as boiling point, exact mass, monoisotopic mass, topological polar surface area, and complexity were not found in the search results.


Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study by Zhi et al. (2005) focused on synthesizing various 3-substituted-6-(3-ethyl-4-methylanilino)uracils and testing their antibacterial activity. These compounds showed potent inhibition of bacterial DNA polymerase IIIC and growth of Gram-positive bacteria, indicating potential applications in antibacterial therapies (Zhi et al., 2005).

Chemical Synthesis Methods

  • Claisen Ortho-amide Rearrangement : Kawasaki et al. (1990) reported a new method to synthesize 4-(2-aminoethyl)indoles via Claisen ortho-amide rearrangement of 3-hydroxy-2-methoxyindolines. This synthesis method has implications for the development of new compounds and derivatives (Kawasaki et al., 1990).

Electrochemistry and Catalysis

  • Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes to synthesize 3-methoxyindolines. This method represents an environmentally benign approach and demonstrates the utility of 3-methoxyindolines in organic synthesis (Liang et al., 2016).

Tubulin Polymerization Inhibition

  • Methoxy-substituted 3-formyl-2-phenylindoles : A study by Gastpar et al. (1998) explored derivatives of 2-phenylindole, such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for their ability to inhibit tubulin polymerization. This could have implications in developing new cytostatics (Gastpar et al., 1998).

Cytotoxic Activity

  • Synthesis and Cytotoxic Activity of Quinolin-4(1H)-ones : Kadrić et al. (2014) conducted research on 3-hydroxyquinolin-4(1H)-one derivatives, examining their cytotoxic activity against various cancer cell lines. This study contributes to the understanding of the therapeutic potential of these compounds in cancer treatment (Kadrić et al., 2014).

Chemical Sensing

  • Isatin Appended Rhodamine Scaffold : Dhara et al. (2014) developed a 5-methoxy isatin-appended rhodamine dye as a chemosensor for Al3+ ions. This research highlights the application of 3-Amino-6-methoxyindolin-2-one hydrochloride derivatives in chemical sensing (Dhara et al., 2014).

Synthesis of Intermediate Compounds

  • Synthesis of Important Intermediate of PD128907 : Jin (2006) reported the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate for dopamine D3 receptor selective agonist PD128907 (Jin, 2006).

Safety And Hazards

The safety and hazards associated with “3-Amino-6-methoxyindolin-2-one hydrochloride” are not clearly mentioned in the search results. However, general precautionary statements include keeping the product out of reach of children, avoiding contact with heat/sparks/open flames/hot surfaces, and not breathing dust/fume/gas/mist/vapours/spray2.


Future Directions

Unfortunately, I couldn’t find specific information about the future directions of “3-Amino-6-methoxyindolin-2-one hydrochloride” from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specific resources or literature in the field.


properties

IUPAC Name

3-amino-6-methoxy-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-5-2-3-6-7(4-5)11-9(12)8(6)10;/h2-4,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYQJXWGRFYOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-methoxyindolin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-6-methoxyindolin-2-one hydrochloride
Reactant of Route 3
3-Amino-6-methoxyindolin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-6-methoxyindolin-2-one hydrochloride
Reactant of Route 5
3-Amino-6-methoxyindolin-2-one hydrochloride
Reactant of Route 6
3-Amino-6-methoxyindolin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.